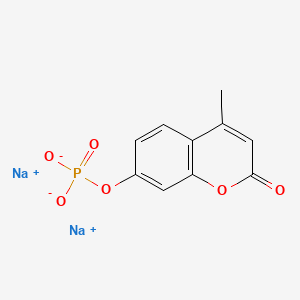

Natrium-4-methyl-2-oxo-2H-chromen-7-yl-phosphat

Übersicht

Beschreibung

Suitable as a fluorogenic substrate for phosphatases. Fluorescence: λex 319 nm; λem 384 nm (pH 9.0); λex 360 nm; λem 449 nm (Reaction product).

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „Natrium-4-methyl-2-oxo-2H-chromen-7-yl-phosphat“, auch bekannt als „4-Methylumbelliferylphosphat-Dinatriumsalz“ oder „2H-1-Benzopyran-2-on, 4-methyl-7-(phosphonooxy)-, Dinatriumsalz“:

Enzymgekoppelter Immunosorptions-Assay (ELISA)

Diese Verbindung wird als empfindliches fluorogenes Substrat für alkalische Phosphatase in ELISA-Verfahren verwendet, die für den Nachweis von Antikörpern gegen verschiedene Viren, einschließlich des humanen Immunschwächevirus, unerlässlich sind .

Kinetische Studien der alkalischen Phosphatase

Es dient als Substrat in kinetischen Studien der alkalischen Phosphatase, einem Enzym, das Phosphatgruppen aus verschiedenen Molekülen, einschließlich Nukleotiden, Proteinen und Alkaloiden, entfernt .

Phosphatase-Aktivitäts-Assays

In biochemischen Laboren wird es bei der Entwicklung von Assays zur Prüfung der Wirksamkeit von Phosphatase-Inhibitoren eingesetzt . Diese Assays sind entscheidend für das Verständnis der Enzymaktivität und die Entwicklung von Medikamenten, die diese Aktivität modulieren können.

Anwendungen in der Umweltwissenschaft

Die Verbindung hilft bei der Beurteilung der mikrobiellen Aktivität und Gesundheit in Ökosystemen, indem sie die Phosphatase-Aktivität misst, die ein Indikator für den Phosphorkreislauf und die Verfügbarkeit in der Umwelt ist .

Fluoreszierende Sonden

Es wirkt als fluoreszierende Sonde, die in biologischen Assays verwendet werden kann, um die Aktivität von membrangebundenen Enzymen zu messen . Diese Anwendung ist von Bedeutung für die Untersuchung der Enzymkinetik und -funktionen.

Nachweis von p-Nitrophenylphosphat

Als fluoreszierende Sonde kann es verwendet werden, um das Vorhandensein von p-Nitrophenylphosphat in biologischen Systemen nachzuweisen, wobei die Fluoreszenzintensität mit der Konzentration von p-Nitrophenylphosphat zunimmt .

Wirkmechanismus

Target of Action

Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate disodium salt or 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt, is a compound that primarily targets enzymes such as acid and alkaline phosphatases . These enzymes play a crucial role in various biological processes, including energy production and signal transduction .

Mode of Action

This compound acts as a substrate for the aforementioned enzymes. It interacts with these enzymes, leading to a series of biochemical reactions . The compound’s interaction with its targets results in the release of a fluorescent product, 4-methylumbelliferone , which can be detected and quantified. This fluorescence property makes it a useful tool in enzyme assays and other biological research .

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, it can influence the phosphate metabolism pathway, given its role as a substrate for phosphatases . The downstream effects of these interactions can vary widely, depending on the specific biological context and the other molecules involved.

Result of Action

The primary result of the compound’s action is the production of a fluorescent product, 4-methylumbelliferone . This fluorescence can be measured, providing a quantitative readout of enzyme activity. In addition, the compound has been used in research exploring its potential as a nerve toxin mimic .

Action Environment

The action, efficacy, and stability of Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can be influenced by various environmental factors. For instance, the compound’s fluorescence can be affected by the pH of the solution it’s in . Additionally, the compound is typically stored under inert atmosphere conditions at temperatures below -20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When this enzyme acts on the compound, it cleaves the phosphate group, resulting in the formation of 4-methylumbelliferone, which exhibits strong fluorescence. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase in various biological samples . The interaction between 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt and alkaline phosphatase is specific and efficient, making it a valuable tool in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Cellular Effects

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt influences various cellular processes by serving as a substrate for enzymes involved in phosphate metabolism. Its conversion to 4-methylumbelliferone can be used to monitor enzyme activity in different cell types. This compound can affect cell signaling pathways by altering the levels of phosphate and other metabolites within the cell. Additionally, the fluorescent properties of the product allow for real-time monitoring of cellular processes, providing insights into gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt involves its interaction with alkaline phosphatase. The enzyme binds to the phosphate group of the compound and catalyzes its hydrolysis, releasing 4-methylumbelliferone. This reaction is highly specific and occurs rapidly, making it an effective method for detecting enzyme activity. The fluorescence of 4-methylumbelliferone can be measured using a fluorometer, providing quantitative data on enzyme activity and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced fluorescence. Long-term studies have shown that the compound retains its activity for several months when stored properly. Repeated freeze-thaw cycles can affect its stability and performance in enzyme assays .

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the compound has a threshold effect, with significant changes in enzyme activity observed at specific dosage levels. It is important to carefully control the dosage to avoid toxicity and ensure accurate results in biochemical assays .

Metabolic Pathways

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by alkaline phosphatase to produce 4-methylumbelliferone and inorganic phosphate. This reaction is part of the broader phosphate cycle within the cell, which includes the synthesis and degradation of various phosphate-containing compounds. The activity of alkaline phosphatase and other enzymes involved in this pathway can be monitored using 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt as a substrate .

Transport and Distribution

Within cells and tissues, 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is taken up by cells through endocytosis. Once inside the cell, it is distributed to different compartments, including the cytoplasm and organelles. The localization and accumulation of the compound can be influenced by factors such as pH and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is primarily in the cytoplasm, where it interacts with alkaline phosphatase and other enzymes. The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, depending on the cell type and experimental conditions. The activity and function of the compound can be affected by its localization, with specific targeting signals and post-translational modifications directing it to different subcellular compartments .

Biologische Aktivität

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt, commonly referred to as Disodium 4-methylumbelliferyl phosphate, is a synthetic organic compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C10H7Na2O6P

- Average Mass : 300.113 g/mol

- Monoisotopic Mass : 299.977564 g/mol

The compound is characterized by the presence of a benzopyran structure, which is known for its diverse biological activities.

Disodium 4-methylumbelliferyl phosphate exhibits several mechanisms of action that contribute to its biological activity:

- Enzymatic Activity : The compound acts as a substrate for various phosphatases, leading to the release of 4-methylumbelliferone, a fluorescent product that can be used in biochemical assays to measure enzyme activity.

- Calcium Signaling : Research suggests that the compound may influence calcium ion signaling pathways, which are crucial in many cellular processes including muscle contraction and neurotransmitter release .

Pharmacological Effects

- Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions like cancer and neurodegenerative diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that Disodium 4-methylumbelliferyl phosphate exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Toxicological Profile

The safety profile of Disodium 4-methylumbelliferyl phosphate has been evaluated in several studies:

- Acute Toxicity : The compound has a high oral LD50 (>2000 mg/kg), indicating low acute toxicity in animal models .

- Genotoxicity : Tests for reverse mutation and chromosomal abnormalities have returned negative results, suggesting that it does not pose significant genotoxic risks .

Case Studies

- Study on Anticancer Properties :

- Inflammation Reduction :

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

22919-26-2 |

|---|---|

Molekularformel |

C10H9NaO6P |

Molekulargewicht |

279.14 g/mol |

IUPAC-Name |

disodium;(4-methyl-2-oxochromen-7-yl) phosphate |

InChI |

InChI=1S/C10H9O6P.Na/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H2,12,13,14); |

InChI-Schlüssel |

WVODRJPWNAHJAQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

22919-26-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methylumbelliferyl phosphate disodium salt (4-MUP) enable the detection of alkaline phosphatase (ALP) activity in the described electrophoresis titration (ET) chip?

A1: 4-MUP serves as a substrate for ALP in the ET chip. When ALP is present, it catalyzes the dephosphorylation of 4-MUP, converting it into 4-methylumbelliferone (4-MU). [] This product, 4-MU, carries a negative charge and emits blue fluorescence under UV excitation, allowing for its detection. [] The movement of the negatively charged 4-MU in the electric field and its subsequent reaction with the buffer creates a moving reaction boundary, which is directly proportional to ALP activity. [] This relationship enables the quantification of ALP levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.